molecular formula C11H10ClNO2 B11885398 Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate CAS No. 848127-77-5

Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate

Katalognummer: B11885398
CAS-Nummer: 848127-77-5
Molekulargewicht: 223.65 g/mol
InChI-Schlüssel: TWFYGCNNUSKIQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is characterized by the presence of a methyl ester group at the 5-position, a chlorine atom at the 6-position, and a methyl group at the 1-position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate can be synthesized through several methods. One common approach involves the esterification of indole-5-carboxylic acid. The reaction typically involves the use of methanol and a strong acid catalyst such as sulfuric acid or methanesulfonic acid under reflux conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent quality and scalability .

Wirkmechanismus

The mechanism of action of methyl 6-chloro-1-methyl-1H-indole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain protein kinases, affecting cell signaling pathways involved in cancer progression . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Methyl 6-chloro-1-methyl-1H-indole-5-carboxylate is unique due to the combination of functional groups that confer specific chemical reactivity and biological activity. The presence of the chlorine atom enhances its potential for nucleophilic substitution, while the ester group allows for further functionalization .

Eigenschaften

CAS-Nummer

848127-77-5

Molekularformel

C11H10ClNO2

Molekulargewicht

223.65 g/mol

IUPAC-Name

methyl 6-chloro-1-methylindole-5-carboxylate

InChI

InChI=1S/C11H10ClNO2/c1-13-4-3-7-5-8(11(14)15-2)9(12)6-10(7)13/h3-6H,1-2H3

InChI-Schlüssel

TWFYGCNNUSKIQW-UHFFFAOYSA-N

Kanonische SMILES

CN1C=CC2=CC(=C(C=C21)Cl)C(=O)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.